molecular formula C19H23FN4O3S B2636662 N-cyclopropyl-N-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine CAS No. 2380081-69-4

N-cyclopropyl-N-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine

Cat. No.: B2636662
CAS No.: 2380081-69-4
M. Wt: 406.48
InChI Key: OLHZXBRFNXSOGX-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of cyclopropyl, fluorobenzenesulfonyl, piperidinyl, and methoxypyrimidinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate by reacting piperidine with appropriate sulfonyl chlorides under basic conditions.

    Introduction of the Fluorobenzenesulfonyl Group: The piperidinyl intermediate is then reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the fluorobenzenesulfonyl group.

    Cyclopropylation: The resulting compound undergoes cyclopropylation using cyclopropyl bromide and a strong base like sodium hydride.

    Methoxypyrimidinylation: Finally, the compound is reacted with 6-methoxypyrimidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-cyclopropyl-N-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-N-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3S/c1-27-19-12-18(21-13-22-19)24(15-5-6-15)16-7-9-23(10-8-16)28(25,26)17-4-2-3-14(20)11-17/h2-4,11-13,15-16H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHZXBRFNXSOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N(C2CC2)C3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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